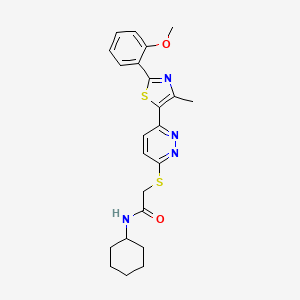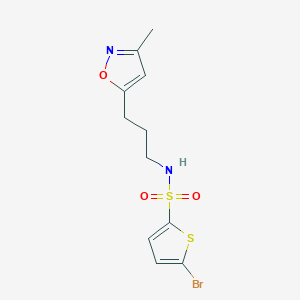
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes.
Biochemical and Physiological Effects:
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and has been shown to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields a high purity product. It has also been extensively studied for its potential applications in scientific research. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of naturally occurring compounds. In addition, the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate. One potential direction is the synthesis of structurally related compounds to study their biological activity. Another potential direction is the study of the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate to better understand its potential applications in scientific research. Finally, the study of the pharmacokinetics and pharmacodynamics of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate may provide insights into its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate involves the reaction of 2-chloro propionyl chloride with 2-pyridine carboxylic acid in the presence of a base. The resulting compound is then esterified with methanol to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is primarily used as a building block in the synthesis of various biologically active compounds. It has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of compounds that have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)7-4-3-5-8(12-7)10(14)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFMPBGCTXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC(=CC=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



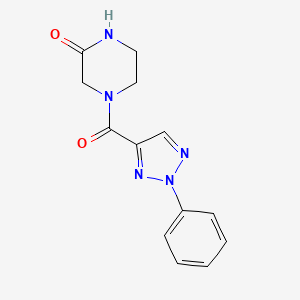

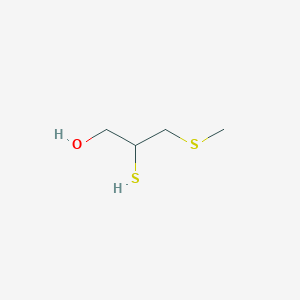
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)
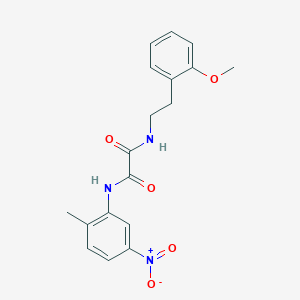
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)

